molecular formula C13H15ClN2 B6616408 3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole CAS No. 1429253-03-1

3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole

Cat. No.: B6616408
CAS No.: 1429253-03-1
M. Wt: 234.72 g/mol
InChI Key: UOPGUHBAMMMCJQ-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Core Structures in Organic Synthesis and Medicinal Chemistry Scaffolds

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in organic synthesis and medicinal chemistry. nih.gov Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. nih.gov The structural rigidity and the ability of the nitrogen atoms to act as both hydrogen bond donors and acceptors make the pyrazole ring an excellent pharmacophore for interacting with biological targets. mdpi.com This has led to the incorporation of the pyrazole core into numerous commercially available drugs. nih.gov From a synthetic perspective, the pyrazole ring is readily accessible through various methods, most notably the condensation of 1,3-dicarbonyl compounds with hydrazines, and its aromatic nature allows for a wide range of functionalization reactions. researchgate.net

Historical Development and Current Research Landscape of Phenylpyrazole Derivatives

The introduction of a phenyl group onto the pyrazole ring gives rise to the phenylpyrazole class of compounds, which have a rich history, particularly in the agrochemical industry. Phenylpyrazole insecticides, for instance, were developed to combat rising pesticide resistance to other chemical classes. sigmaaldrich.com The research landscape for phenylpyrazoles is continually expanding, with a significant focus on their medicinal applications. Recent studies have explored phenylpyrazole derivatives as selective inhibitors of enzymes and as potential therapeutic agents for various diseases. google.com The substitution pattern on both the phenyl and pyrazole rings is a key determinant of the biological activity of these compounds, and much of the current research involves the synthesis and evaluation of new derivatives with diverse functional groups. nih.gov

Specific Academic Relevance and Research Gaps Pertaining to 3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole

The specific compound, this compound, is commercially available, indicating its potential utility as a building block in organic synthesis or for screening in biological assays. enaminestore.comkolabshop.comnetascientific.com Its chemical identity is confirmed by its unique CAS number, 1429253-03-1. enaminestore.comkolabshop.com

Despite its availability, a thorough review of the scientific literature reveals a significant research gap concerning this particular molecule. There is a notable absence of published studies detailing its synthesis, characterization, reactivity, or biological activity. This lack of specific data presents an opportunity for new research to explore the unique properties that the combination of the tert-butyl, chloro, and phenyl substituents may impart. The bulky tert-butyl group, for example, could influence the compound's solubility, crystal packing, and interaction with biological targets in ways that differ from less sterically hindered analogs. mdpi.com The presence of a chlorine atom at the 5-position offers a potential site for further chemical modification through cross-coupling reactions or nucleophilic substitution, allowing for the generation of a library of new derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1429253-03-1 enaminestore.comkolabshop.com
Molecular Formula C13H15ClN2 namiki-s.co.jp1pchem.com
Molecular Weight 234.73 g/mol namiki-s.co.jp
Purity ≥95% enaminestore.comnetascientific.com

This table is interactive. Click on the headers to sort the data.

Overview of Research Methodologies Applied to Novel Heterocyclic Compounds

The investigation of a new heterocyclic compound like this compound would typically involve a well-established set of research methodologies. The initial step is often the synthesis of the compound, which for pyrazoles can involve cyclocondensation reactions. For instance, a common route to substituted pyrazoles is the reaction of a substituted hydrazine (B178648) with a 1,3-dicarbonyl compound. researchgate.net The chlorination of a pyrazolone (B3327878) precursor is also a viable synthetic strategy. prepchem.com

Once synthesized, the compound's structure must be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to determine the chemical environment of the hydrogen and carbon atoms, providing crucial information about the connectivity of the molecule. mdpi.com Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern, further confirming the structure. mdpi.com Infrared (IR) spectroscopy can identify the presence of specific functional groups. nist.gov

With the structure confirmed, researchers may then investigate the compound's chemical reactivity. This could involve exploring its participation in various organic reactions, such as nucleophilic substitution of the chloro group or electrophilic substitution on the aromatic rings. Finally, if the compound is being investigated for potential biological applications, a battery of in vitro and in vivo assays would be conducted to assess its activity and to begin to understand its mechanism of action. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-tert-butyl-5-chloro-1-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2/c1-13(2,3)11-9-12(14)16(15-11)10-7-5-4-6-8-10/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPGUHBAMMMCJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Tert Butyl 5 Chloro 1 Phenyl 1h Pyrazole

Retrosynthetic Analysis of 3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole

A logical retrosynthetic analysis of the target molecule suggests a strategic approach that simplifies the complex structure into readily available starting materials. The primary disconnections are focused on the formation of the pyrazole (B372694) ring and the introduction of the chloro substituent.

The most viable disconnection is at the C5-Cl bond. This points to a precursor molecule, a pyrazol-5-one (or its pyrazolin-5-one tautomer), which can be converted to the 5-chloro derivative via a dehydroxy-halogenation reaction. This leads to the key intermediate: 3-tert-butyl-1-phenyl-1H-pyrazol-5(4H)-one (A) . Such a transformation is a common and effective strategy for installing a halogen at the C5 position of the pyrazole ring. nih.gov

The second major disconnection breaks the pyrazole ring of intermediate A . The most classical and robust method for pyrazole ring formation is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) with a β-dicarbonyl compound. jk-sci.comresearchgate.net This retrosynthetic step decomposes the pyrazolone (B3327878) ring into two simpler components: phenylhydrazine (B124118) (B) and a β-ketoester bearing the required tert-butyl group, which is ethyl 4,4-dimethyl-3-oxopentanoate (C) , also known as ethyl pivaloylacetate.

This retrosynthetic pathway is advantageous as it utilizes commercially available or easily synthesized starting materials and relies on well-established, high-yielding reactions.

Classical Cyclization Approaches to Pyrazole Ring Formation

The formation of the pyrazole ring is the cornerstone of the synthesis. Classical methods, particularly those involving hydrazine, remain the most prevalent and reliable.

The Knorr pyrazole synthesis is the quintessential method for constructing pyrazole rings from 1,3-dicarbonyl compounds and hydrazines. jk-sci.com The reaction proceeds via the condensation of a hydrazine derivative with a β-dicarbonyl compound, typically under acidic or thermal conditions, to form the heterocyclic ring.

In the context of synthesizing the target molecule's precursor, 3-tert-butyl-1-phenyl-1H-pyrazol-5(4H)-one , the reaction involves the cyclocondensation of phenylhydrazine with ethyl 4,4-dimethyl-3-oxopentanoate . The mechanism begins with the nucleophilic attack of the terminal nitrogen of phenylhydrazine on one of the carbonyl carbons of the β-ketoester. This is followed by an intramolecular cyclization and dehydration to yield the stable pyrazolone ring. The regioselectivity is generally high, with the sterically bulky tert-butyl group influencing the reaction pathway.

Below is a table summarizing examples of hydrazine-based condensation reactions for pyrazole synthesis.

Table 1: Examples of Hydrazine-Based Pyrazole Synthesis
Hydrazine Derivative 1,3-Dicarbonyl Compound Catalyst/Solvent Product Reference
Phenylhydrazine Ethyl benzoylacetate 1-Propanol 3-Phenyl-1-phenyl-1H-pyrazol-5(4H)-one youtube.com
Hydrazine 1,3-Diketones Catalytic Acid 3,5-Disubstituted pyrazoles jk-sci.com
Hydrazine Hydrate Ethyl 4-chloro-3-oxobutanoate Montmorillonite K10 Substituted pyrano[2,3-c]pyrazole mdpi.com
tert-Butylhydrazine HCl 3-Aminocrotononitrile NaOH / Water 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine orgsyn.org

Multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical alternatives for synthesizing complex heterocyclic systems like pyrazoles in a single step. nih.gov These reactions combine three or more starting materials in a one-pot fashion, avoiding the isolation of intermediates and minimizing waste. nih.gov

A common MCR for pyrazole synthesis involves the reaction of an aldehyde, a β-ketoester, and a hydrazine. beilstein-journals.org The reaction often proceeds through the initial formation of a hydrazone intermediate from the aldehyde and hydrazine, which then undergoes cyclization with the β-ketoester. Lewis acids or other catalysts can be employed to facilitate the reaction. beilstein-journals.org While not the most direct route for the specifically substituted target compound, MCRs offer a powerful platform for generating diverse libraries of pyrazole derivatives.

The table below showcases various MCRs used to produce pyrazole derivatives.

Table 2: Examples of Multicomponent Reactions for Pyrazole Synthesis
Components Catalyst Product Type Reference
Aldehydes, Malononitrile, Hydrazine Hydrate, Ethyl Acetoacetate None (Catalyst-free) Pyrano[2,3-c]pyrazoles mdpi.com
Aldehydes, β-Ketoesters, Hydrazines Yb(PFO)₃ Persubstituted Pyrazoles beilstein-journals.org
Aldehydes, Malononitrile, Phenylhydrazine Ag/ZnO NPs 5-Amino-1H-pyrazole-4-carbonitriles nih.gov
Phenylacetonitriles, Aldehydes, Hydrazine, Ammonium (B1175870) Acetate, Ethyl Acetoacetate Meglumine Pyrazolo[3,4-b]pyridines nih.gov

Advanced Synthetic Strategies for Substituted Pyrazoles

Following the construction of the pyrazole core, advanced strategies are required to install the specific substituents of the target molecule.

The final step in the proposed synthesis is the introduction of the chlorine atom at the C5 position. This is achieved through the dehydroxy-chlorination of the intermediate, 3-tert-butyl-1-phenyl-1H-pyrazol-5(4H)-one . This transformation is a well-established method for converting hydroxylated N-heterocycles into their chloro-analogues.

The most common and robust reagent for this purpose is phosphorus oxychloride (POCl₃) . nih.govmdpi.com The reaction typically involves heating the pyrazolone with neat POCl₃, sometimes with the addition of a catalytic amount of a tertiary amine like pyridine (B92270) or in conjunction with phosphorus pentachloride (PCl₅) to enhance reactivity. mdpi.comepa.govindianchemicalsociety.com The reaction proceeds via the formation of a phosphate (B84403) ester intermediate, which is subsequently displaced by a chloride ion to yield the final 5-chloro-pyrazole product. This method is highly effective for a wide range of heterocyclic systems.

Table 3: Examples of Chlorination of N-Heterocycles using POCl₃

Substrate Reagent(s) Conditions Product Reference
1-Phenyl-pyrazolo[3,4-d]pyrimidin-4-one POCl₃ - 4-Chloro-1-phenyl-pyrazolo[3,4-d]pyrimidine nih.gov
Hydroxypyrimidines POCl₃, Pyridine 160 °C, Sealed Reactor Chloropyrimidines mdpi.com
4-Quinazolones POCl₃, R₃N 70-90 °C 4-Chloroquinazolines acs.org
Coumarin-based carboxylic acid POCl₃ / PCl₅ - Acid Chloride Derivative indianchemicalsociety.com

The introduction of the tert-butyl group is most efficiently accomplished by incorporating it into one of the initial building blocks. In the outlined retrosynthesis, the precursor ethyl 4,4-dimethyl-3-oxopentanoate already contains the required tert-butyl moiety. Using pre-functionalized starting materials is a common and highly effective strategy in organic synthesis, as it avoids potentially low-yielding or non-selective late-stage functionalization steps.

The presence of the bulky tert-butyl group can also play a significant role in directing the regioselectivity of the initial Knorr cyclization, favoring the formation of the desired 3-tert-butyl-substituted pyrazole isomer due to steric hindrance. Studies on substituted pyrazoles have shown that bulky groups often have a thermodynamic preference for certain positions on the heterocyclic ring. orgsyn.org

N-Arylation Methods for Phenylpyrazole Formation

The introduction of the phenyl group at the N1 position of the pyrazole ring is a critical step in the synthesis of the target molecule. This can be achieved either by incorporating phenylhydrazine in the initial ring-forming reaction or by post-synthesis functionalization of a pre-formed pyrazole ring.

The most direct and traditional method for forming the 1-phenylpyrazole (B75819) moiety is the Knorr pyrazole synthesis , which involves the cyclocondensation of a 1,3-dicarbonyl compound with phenylhydrazine. mdpi.comsphinxsai.com In this approach, the N-phenyl group is integral to the initial heterocycle formation.

Alternatively, modern cross-coupling reactions allow for the N-arylation of a pre-existing pyrazole N-H bond. These methods offer flexibility but require catalysts. The two primary approaches are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. numberanalytics.com It involves the reaction of an aryl halide or pseudohalide (e.g., triflate) with the N-H of the pyrazole ring in the presence of a palladium catalyst and a suitable base. orgsyn.orgorganic-chemistry.org The efficiency of this reaction is highly dependent on the choice of ligand, with bulky, electron-rich phosphine (B1218219) ligands being particularly effective. youtube.com This method is noted for its high functional group tolerance and generally milder reaction conditions compared to classical methods. nih.gov

Ullmann Condensation: This is a copper-catalyzed method for N-arylation. wikipedia.org While traditional Ullmann reactions were often limited by harsh conditions such as high temperatures and stoichiometric amounts of copper, modern protocols have significantly improved their scope and practicality. organic-chemistry.orgmdpi.com The use of soluble copper salts (e.g., CuI) in combination with ligands, such as diamines or phenanthrolines, facilitates the coupling under more moderate temperatures. wikipedia.orgrsc.org

Table 1: Comparison of N-Arylation Methodologies
MethodCatalyst SystemTypical ConditionsAdvantagesDisadvantages
Knorr Synthesis Acid or base catalystCondensation of 1,3-dicarbonyl with phenylhydrazineDirect, often high-yieldingPotential for regioisomer formation
Buchwald-Hartwig Palladium / Phosphine LigandPd(OAc)₂, tBuBrettPhos, base (e.g., K₂CO₃)High functional group tolerance, mild conditionsCost of palladium and ligands, catalyst removal
Ullmann Condensation Copper / LigandCuI, diamine ligand, base (e.g., K₂CO₃), high tempLower cost catalyst than palladiumOften requires higher temperatures than Pd-catalysis

Stereoselective and Regioselective Synthesis Considerations

For the synthesis of the target molecule, this compound, regioselectivity is a paramount concern, while stereoselectivity is not a factor as the final product is achiral.

Regioselectivity: The primary challenge in synthesizing 1,3,5-trisubstituted pyrazoles from unsymmetrical precursors is controlling the position of the substituents. When reacting an unsymmetrical 1,3-dicarbonyl compound (like a precursor for the 3-tert-butyl group) with phenylhydrazine, two regioisomers can potentially form. For the target compound, the reaction must be directed to ensure the phenyl group is at the N1 position and the tert-butyl group is at the C3 position.

The regiochemical outcome is influenced by several factors:

Steric Effects: The bulky tert-butyl group can sterically hinder the approach of the nucleophilic hydrazine, influencing which carbonyl group is attacked first.

Electronic Effects: The electronic nature of the substituents on both the dicarbonyl compound and the hydrazine can direct the cyclization.

Solvent Choice: The solvent can play a crucial role in controlling regioselectivity. Studies have shown that aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF), can significantly favor one regioisomer over another, often leading to nearly exclusive formation of the desired product. mdpi.com In contrast, protic solvents like ethanol (B145695) may lead to mixtures of isomers.

A successful regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles was achieved with yields of 59-98% by reacting 1,3-diketones with arylhydrazines at room temperature in DMAc. mdpi.com Similarly, regiocontrolled synthesis of 1-substituted pyrazoles has been demonstrated using trichloromethyl enones, where the bulky trichloromethyl group helps direct the incoming hydrazine. acs.org

Green Chemistry Principles and Sustainable Synthetic Routes

The application of green chemistry principles to pyrazole synthesis aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.netpharmacognosyjournal.net

Solvent-Free Synthesis: The elimination of organic solvents is a key goal of green chemistry. Solvent-free reactions, often facilitated by microwave irradiation, can dramatically reduce reaction times and simplify purification. nih.gov For instance, the cycloaddition of tosylhydrazones of α,β-unsaturated carbonyls has been achieved in high yields under solvent-free microwave conditions. nih.gov

Water-Mediated Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. Multicomponent reactions are particularly well-suited for aqueous media. The synthesis of various pyrazole derivatives has been successfully performed in water or water-ethanol mixtures, sometimes enhanced by ultrasonication or the use of catalysts like taurine (B1682933) or even water extract of banana peels. researchgate.netrsc.org An electrochemical approach for the synthesis of 4-halopyrazoles in an aqueous tetrahydrofuran (B95107) (THF) medium has been developed, which avoids the need for transition metal catalysts and harsh halogenating agents. rsc.org

The development of efficient and recyclable catalysts is central to sustainable synthesis.

Heterogeneous Catalysts: To overcome the challenges of separating and recovering homogeneous catalysts, significant research has focused on heterogeneous systems. Nanocatalysts, such as nano-ZnO or cobalt oxide, have been employed for the synthesis of 1,3,5-substituted pyrazoles, offering high efficiency and the potential for recycling. mdpi.compharmacognosyjournal.net Other examples include Co₃O₄-SiO₂ nanocomposites and reusable iron-based polyoxometalate catalysts. mdpi.comtandfonline.com

Electrocatalysis and Photoredox Catalysis: Modern synthetic methods are increasingly turning to electrochemistry and photoredox catalysis to drive reactions under mild conditions. Electrochemical methods can be used for the functionalization of the pyrazole ring, such as C-H halogenation, without the need for bulk chemical reagents. nih.gov These methods are advantageous for their high selectivity and scalability.

Table 2: Examples of Green Catalysts in Pyrazole Synthesis
Catalyst TypeExampleReactionSolventKey Advantage
Nanocatalyst Nano-ZnOCondensation of phenylhydrazine and ethyl acetoacetateControlled conditionsHigh efficiency, potential for reuse mdpi.com
Nanocomposite Co₃O₄-SiO₂-NH₂One-pot four-component synthesis of pyranopyrazolesEthanolHigh yields, short reaction times mdpi.com
Biocatalyst Water Extract of Banana PeelsSynthesis of fused pyrazolesWaterNatural, waste-derived, room temp. researchgate.net
Electrocatalysis Graphite electrodesC-H halogenation of pyrazolesAqueous THFMetal-free, avoids harsh reagents rsc.org

Scale-Up Synthesis Challenges and Solutions for this compound

Transitioning the synthesis of a complex molecule like this compound from the laboratory bench to industrial-scale production presents several challenges.

Challenges:

Safety and Handling: The use of hazardous reagents, such as phosphorus oxychloride (POCl₃) for chlorination or potentially explosive diazo compounds in some synthetic routes, poses significant safety risks at a large scale. researchgate.net

Reaction Control: Exothermic reactions and the precise control of regioselectivity are more difficult to manage in large batch reactors, potentially leading to lower yields and the formation of impurities.

Purification: The removal of byproducts and residual metal catalysts (from N-arylation steps) can be costly and complex, requiring extensive downstream processing.

Long Reaction Times: Many conventional batch syntheses require long reaction times, reducing throughput and increasing operational costs. mdpi.com

Solutions: The primary solution to many of these scale-up issues is the adoption of continuous flow chemistry . nih.govgalchimia.com This technology involves pumping reagents through a network of tubes or coils, where the reaction occurs.

Enhanced Safety and Control: Flow reactors contain only a small volume of the reaction mixture at any given time, minimizing the risks associated with hazardous reagents or exothermic events. Temperature and pressure can be controlled with high precision, leading to better reproducibility and selectivity. nih.govnih.gov

Increased Efficiency: Flow systems can operate at temperatures and pressures above the solvent's boiling point, significantly accelerating reaction rates and reducing residence times from hours to minutes. nih.gov

Telescoped Synthesis: Multiple reaction steps can be "telescoped" by connecting several reactor modules in sequence. This allows for a multi-step synthesis, such as pyrazole formation followed by N-arylation, to be performed in a single, continuous process without the need to isolate and purify intermediates. nih.govnih.gov

Scalability: Scaling up production in a flow system is often as simple as running the system for a longer duration ("scaling out") or using parallel reactor lines, avoiding the complex redesign associated with larger batch reactors. A flow synthesis of highly substituted pyrazoles has been reported to achieve a production rate of 2.16 g/h. nih.gov

Integrated Purification: Flow systems can be integrated with in-line purification modules, such as solid-phase scavengers or continuous crystallization units, to streamline the entire production process. rsc.org

Chemical Reactivity and Transformation Mechanisms of 3 Tert Butyl 5 Chloro 1 Phenyl 1h Pyrazole

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring and Pyrazole (B372694) Nucleus

Electrophilic aromatic substitution on N-phenylpyrazoles can be directed to either the pyrazole nucleus or the N-phenyl ring, depending on the reaction conditions. cdnsciencepub.comcdnsciencepub.com The pyrazole ring is generally activated towards electrophilic attack, particularly at the C4 position, which is the most electron-rich carbon. researchgate.netrrbdavc.orgresearchgate.net Conversely, under strongly acidic conditions where the pyrazole nitrogen becomes protonated, the pyrazole ring is deactivated, and substitution is directed to the N-phenyl ring, typically at the para-position. cdnsciencepub.comcdnsciencepub.com

Key electrophilic substitution reactions include:

Nitration: Treatment with mixed acids (HNO₃/H₂SO₄) leads to the nitration of the phenyl ring, yielding the 1-(p-nitrophenyl) derivative. cdnsciencepub.comcdnsciencepub.com In contrast, using a milder nitrating agent like "acetyl nitrate" (a mixture of nitric acid and acetic anhydride) results in selective nitration at the C4 position of the pyrazole ring. cdnsciencepub.comcdnsciencepub.com

Halogenation: Similar to nitration, the site of halogenation is condition-dependent. Bromination in a neutral solvent like chloroform (B151607) results in 4-bromination of the pyrazole ring. cdnsciencepub.com However, performing the reaction in concentrated sulfuric acid directs bromination to the para-position of the phenyl ring. cdnsciencepub.com The use of N-halosuccinimides (NBS, NCS) is an effective method for the selective halogenation of the C4 position of pyrazoles under mild conditions. researchgate.net

Friedel-Crafts Reactions: Friedel-Crafts acylation, a classic method for forming C-C bonds, typically occurs at the C4 position of the pyrazole nucleus when reacted with acyl chlorides or anhydrides in the presence of a Lewis acid catalyst. rsc.orgresearchgate.net

Thiocyanation: The pyrazole C4-position can also be functionalized via oxidative thiocyanation, for instance, using a system of iodosobenzene (B1197198) dichloride (PhICl₂) and ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN). beilstein-journals.org

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 1-Phenylpyrazoles

ReactionReagents and ConditionsPosition of SubstitutionReference(s)
NitrationHNO₃ / H₂SO₄Phenyl ring (p-position) cdnsciencepub.com, cdnsciencepub.com
NitrationHNO₃ / Acetic AnhydridePyrazole ring (C4-position) cdnsciencepub.com, cdnsciencepub.com
BrominationBr₂ in H₂SO₄ / Ag₂SO₄Phenyl ring (p-position) cdnsciencepub.com
BrominationBr₂ in ChloroformPyrazole ring (C4-position) cdnsciencepub.com
HalogenationN-Halosuccinimide (NCS/NBS)Pyrazole ring (C4-position) researchgate.net
Friedel-Crafts AcylationAcyl chloride / AlCl₃Pyrazole ring (C4-position) rsc.org

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Chlorinated Pyrazole Position

The chlorine atom at the C5 position of the pyrazole ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the pyrazole ring itself and can be further activated by the presence of other electron-withdrawing groups on the ring. researchgate.net The SNAr mechanism is a two-step process involving the addition of a nucleophile to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the chloride leaving group. researchgate.net

The C5-chloro group can be displaced by a variety of nucleophiles, making it a valuable site for introducing diverse functionality. Research on related 5-chloropyrazole derivatives has demonstrated successful substitutions with:

Amines: Reactions with amines, such as tert-butylamine, can lead to the formation of 5-aminopyrazole derivatives. These reactions can be precursors to annulation strategies, for example, the synthesis of pyrazolo[4,3-c]pyridines from 5-chloropyrazole-4-carbaldehydes. researchgate.net

Alkynylanions: In the context of Sonogashira coupling, the reaction proceeds via an initial SNAr-like oxidative addition of the Pd(0) catalyst to the C-Cl bond, which is then followed by coupling with the copper acetylide. This demonstrates the lability of the C5-chloro group towards metallic species. researchgate.net

Sulfide (B99878) ions: In analogous systems, chloro-heterocycles undergo substitution with sulfide sources like sodium sulfide (Na₂S) to form thienopyrazoles, indicating that sulfur nucleophiles are also effective. researchgate.netresearchgate.net

Table 2: Examples of Nucleophilic Substitution at the C5-Position of Chloropyrazoles

NucleophileReagent(s)Product TypeReference(s)
AminesR-NH₂ (e.g., tert-butylamine)5-Aminopyrazole derivatives researchgate.net
Hydroxide/AlkoxidesKOH / R-OH5-Hydroxypyrazole / 5-Alkoxypyrazole mdpi.com
Thiolates/SulfidesNa₂SThieno[2,3-c]pyrazoles (via cyclization) researchgate.net, researchgate.net
OrganometallicsPd(0)/Cu(I) + Alkyne (Sonogashira)5-Alkynylpyrazole derivatives researchgate.net

Functional Group Transformations Involving the tert-Butyl Group

The tert-butyl group at the C3 position is generally a sterically bulky and chemically robust substituent. However, under certain conditions, it can undergo transformations. The most notable reaction is its removal, where it functions as a protecting group.

Deprotection (De-tert-butylation): The tert-butyl group can be cleaved from the pyrazole ring under strong acidic conditions, such as with aqueous trifluoroacetic acid, to yield the corresponding 3-unsubstituted pyrazole. This lability makes the tert-butyl group a useful, atom-economical protecting group, as the byproduct is the volatile isobutylene.

While direct functionalization of the tert-butyl group (e.g., oxidation) on this specific scaffold is not widely reported, related studies on other aromatic systems show that benzylic C-H bonds of tert-butyl groups can be oxidized under specific catalytic conditions, suggesting that such transformations might be possible but would require harsh conditions that could affect other parts of the molecule. researchgate.net

Transition Metal-Catalyzed Coupling Reactions

The C5-chloro atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Aryl chlorides are known to be less reactive than the corresponding bromides and iodides, often requiring more active catalysts and more forcing conditions.

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a powerful tool for forming biaryl structures. While specific studies on 3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole are limited, research on analogous 5-chloropyrazoles and other chloroheterocycles demonstrates the feasibility of this transformation. The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄ or complexes with bulky phosphine (B1218219) ligands like XPhos), a base (such as K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent system (e.g., dioxane/water or toluene). The presence of N-heterocyclic atoms can sometimes inhibit the catalyst, but the use of specialized ligands and precatalysts can overcome this issue.

Table 3: General Conditions for Suzuki-Miyaura Coupling of Chloro-Heterocycles

ComponentExamples
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂
Ligand SPhos, XPhos, P(t-Bu)₃
Base K₂CO₃, K₃PO₄, Cs₂CO₃
Boron Reagent Arylboronic acids, Arylboronic esters
Solvent Dioxane/H₂O, Toluene, DMF

The Stille coupling involves the reaction of an organostannane (organotin) reagent with an organic halide catalyzed by palladium. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl chloride, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product. wikipedia.org

Although aryl chlorides are viable substrates, they are less reactive than bromides or iodides. Successful Stille couplings of aryl chlorides often require specialized ligands that promote the initial oxidative addition step. There is limited specific literature on the Stille coupling of this compound, but the reaction represents a potential route for introducing alkyl, vinyl, or aryl groups at the C5 position. A significant drawback of this method is the toxicity of the organotin reagents and byproducts. organic-chemistry.org

Table 4: Key Components of the Stille Coupling Reaction

ComponentRoleExamples
Palladium Catalyst Facilitates the coupling cyclePd(PPh₃)₄, PdCl₂(PPh₃)₂
Organostannane Transfers the organic group (R¹)R¹-Sn(n-Bu)₃, R¹-Sn(Me)₃
Organic Halide Provides the electrophilic partner (R²)R²-Cl, R²-Br, R²-I, R²-OTf
Additives Can accelerate transmetalationLiCl, Cu(I) salts

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. organic-chemistry.orgwikipedia.org As with other cross-coupling reactions, aryl chlorides are challenging substrates for the Heck reaction. However, the development of highly active catalysts, often involving bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), has expanded the scope to include these less reactive halides. This reaction could potentially be used to introduce alkenyl substituents at the C5 position of the pyrazole ring.

Sonogashira Reaction: The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. nih.govwikipedia.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst (usually CuI) and requires a base, often an amine like triethylamine (B128534) or diisopropylamine, which can also serve as the solvent. researchgate.netwikipedia.org The chloro group at C5 of the pyrazole ring has been shown to be sufficiently reactive for Sonogashira coupling, particularly when activated by an adjacent electron-withdrawing group. researchgate.net This reaction provides a direct route to 5-alkynylpyrazole derivatives, which are versatile intermediates for further synthetic transformations, including intramolecular cyclizations. researchgate.netresearchgate.net

Table 5: Typical Conditions for Sonogashira Coupling of 5-Chloropyrazoles

ComponentExample Reagent(s)Role in ReactionReference(s)
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(OAc)₂Primary catalyst for the cross-coupling cycle researchgate.net, researchgate.net
Copper Co-catalyst CuIFacilitates formation of copper acetylide researchgate.net, researchgate.net
Base Et₃N, i-Pr₂NHNeutralizes HX byproduct, can act as solvent researchgate.net, researchgate.net
Substrate 5-Chloropyrazole derivativeElectrophilic partner researchgate.net
Alkyne Phenylacetylene, propargyl alcoholNucleophilic partner researchgate.net
Solvent DMF, Et₃NReaction medium researchgate.net

C-H Activation and Functionalization Strategies

The functionalization of pyrazole rings through C-H activation is a powerful tool for creating structural diversity. researchgate.netrsc.org For this compound, C-H activation can be directed towards two main locations: the C4 position of the pyrazole ring and the ortho positions of the N1-phenyl substituent.

The C4-H bond is the most susceptible to functionalization within the pyrazole core. The pyrazole C4 position is inherently the most nucleophilic center, making it prone to electrophilic aromatic substitution. researchgate.net However, modern transition-metal-catalyzed methods have enabled a broader range of C-H functionalization reactions. rsc.org Palladium-catalyzed direct arylation, for example, is a common method for functionalizing the C4 and C5 positions of N-substituted pyrazoles. In the case of the title compound, the C5 position is already substituted with a chlorine atom, thus directing functionalization primarily to the C4 position.

Furthermore, the N1-phenyl group itself is a target for C-H activation. The pyrazole ring, specifically the N2 atom, can act as a directing group to facilitate ortho-C–H functionalization of the phenyl ring. researchgate.net This type of reaction is typically catalyzed by transition metals like palladium, rhodium, or cobalt and allows for the introduction of various functional groups, including aryl, alkyl, or acyl groups, at the positions ortho to the pyrazole substituent. rsc.org The bulky tert-butyl group at the C3 position may exert some steric influence on the conformation of the phenyl ring, potentially affecting the efficiency of ortho-metalation.

Below is a table summarizing potential C-H functionalization strategies for this compound based on known pyrazole chemistry.

Reaction Type Target Position Typical Reagents & Catalysts Expected Product Reference
Electrophilic HalogenationC4-HN-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS)4-Bromo/4-Chloro derivative nih.gov
Friedel-Crafts AcylationC4-HAcyl chloride, Lewis Acid (e.g., AlCl₃)4-Acyl derivative nih.gov
Palladium-Catalyzed Direct ArylationC4-HAryl halide, Pd catalyst (e.g., Pd(OAc)₂), Ligand, Base4-Aryl derivative researchgate.netrsc.org
Directed ortho-ArylationPhenyl C-H (ortho)Aryl halide, Pd catalyst, Directing Group Assistant1-(2'-Arylphenyl) derivative researchgate.net
Cobalt-Catalyzed C-H FunctionalizationPhenyl C-H (ortho)Alkyne/Alkene, Co(III) catalyst, Oxidantortho-Alkylated/Alkenylated derivative rsc.org

Oxidation and Reduction Chemistry of the Pyrazole Ring and Substituents

The oxidation and reduction chemistry of this compound is dictated by the individual substituents and the aromatic pyrazole ring.

Oxidation:

The pyrazole ring itself is generally resistant to oxidation due to its aromatic character. However, strong oxidizing agents can lead to degradation. The substituents are more likely to be the sites of initial oxidation. The tert-butyl group is highly stable and resistant to oxidation. The phenyl ring could be oxidized under harsh conditions, but this is typically not a selective transformation.

In related phenylpyrazole systems, such as the insecticide fipronil, oxidation is a key metabolic pathway, often targeting sulfur-containing substituents. acs.orgnih.gov For this compound, which lacks such easily oxidizable groups, oxidation would require more forcing conditions. Electrochemical oxidation represents a potential method for functionalization, although it often leads to polymerization or the formation of dimeric products in pyrazole systems. researchgate.net Studies on a chromium(III) complex bearing a hydrotris(3-tert-butyl-5-methylpyrazolyl)borate ligand have shown that the pyrazolyl moiety can participate in redox processes, suggesting the pyrazole ring is not entirely inert. researchgate.net

Reduction:

The most reactive site for reduction on this compound is the C5-chloro substituent. Catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source is a standard method for the dehalogenation of aryl chlorides. This would lead to the formation of 3-tert-butyl-1-phenyl-1H-pyrazole.

The pyrazole ring can be reduced to pyrazoline and subsequently to pyrazolidine, but this typically requires harsh conditions, such as high-pressure hydrogenation or the use of strong reducing agents like sodium in liquid ammonia (B1221849) (Birch reduction), which may also affect the phenyl ring. The aromatic stability of the pyrazole ring makes its reduction less favorable than the dehalogenation of the C5-chloro group. Nucleophilic aromatic substitution (SNAr) of the chlorine atom is also a competing reaction pathway under basic or nucleophilic conditions, which can be more prevalent than reduction depending on the reagents used. nih.govsemanticscholar.org

A summary of plausible oxidation and reduction reactions is provided in the table below.

Reaction Type Target Typical Reagents Expected Product Reference
Catalytic HydrogenationC5-Cl bondH₂, Pd/C, Base (e.g., Et₃N)3-tert-Butyl-1-phenyl-1H-pyrazole nih.gov
Nucleophilic Aromatic SubstitutionC5-Cl bondNucleophiles (e.g., NaOMe, NaSH)5-Methoxy/5-Thio derivative nih.govrsc.org
Ring Reduction (Forced)Pyrazole RingHigh-pressure H₂, Raney Ni or Rh/C3-tert-Butyl-1-phenyl-1H-pyrazoline/pyrazolidine nih.gov
Photochemical ReductionGeneralSunlight/UV (minor pathway)Complex mixture, potential deschlorination acs.orgnih.gov
Oxidation (Forced)Pyrazole/Phenyl RingStrong oxidants (e.g., KMnO₄, RuO₄)Ring cleavage/degradation products nih.gov

Ring-Opening and Rearrangement Pathways of this compound

The pyrazole ring, while aromatic, can undergo ring-opening and rearrangement reactions under specific energetic conditions, such as photolysis or thermolysis.

Rearrangement:

The most documented rearrangement for N-phenylpyrazoles is a photochemically induced transposition to form N-phenylimidazoles. acs.orgbgsu.edu This reaction proceeds via an excited singlet state and is proposed to involve the cleavage of the N1-N2 bond. This is followed by a permutation of the ring atoms and subsequent recyclization. For 1-phenylpyrazole (B75819), this phototransposition occurs via a P4 permutation pathway, leading to 1-phenylimidazole. acs.org The substitution pattern can influence the quantum yield of this reaction. For instance, methyl substitution at C5 was found to increase the quantum yield of phototransposition compared to the unsubstituted 1-phenylpyrazole. acs.org It is plausible that this compound would undergo a similar photorearrangement to yield a substituted 1-phenylimidazole.

Thermal rearrangements of pyrazoles are also known, particularly for 3H-pyrazoles, which can undergo acs.orgbgsu.edu-sigmatropic shifts. acs.org While the title compound is a 1H-pyrazole, certain reaction pathways, such as cycloadditions, can lead to transient 3H-pyrazole intermediates that could then rearrange. nih.gov

Ring-Opening:

Ring-opening of the pyrazole core is less common than rearrangement but can be induced. Strong nucleophiles can, in some cases, lead to cleavage of the pyrazole ring. For instance, reactions of certain pyrazoles with hydrazine (B178648) can lead to ring-opening and formation of new heterocyclic systems or acyclic products. The C5-chloro substituent makes the C5 position electrophilic and susceptible to nucleophilic attack. While this typically results in substitution (SNAr), a sufficiently strong nucleophile under harsh conditions could potentially initiate a ring-opening cascade. nih.gov However, for most common nucleophiles, substitution of the chlorine atom is the expected outcome.

The table below outlines potential rearrangement and ring-opening pathways.

Pathway Conditions Proposed Intermediate Expected Product Reference
Photochemical RearrangementUV irradiation (e.g., 254 nm) in solvent (e.g., methanol)Vinyl nitrene or azirine species2-tert-Butyl-4-chloro-1-phenyl-1H-imidazole acs.orgbgsu.edu
Thermal RearrangementHigh temperature (via a 3H-pyrazole intermediate)Diazo intermediateSubstituted 1H-pyrazole isomer acs.orgacs.org
Nucleophilic Ring-OpeningStrong nucleophile (e.g., Hydrazine), harsh conditionsAcyclic hydrazone derivativeAcyclic or re-cyclized products nih.gov

Advanced Spectroscopic and Structural Characterization of 3 Tert Butyl 5 Chloro 1 Phenyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule and probing the electronic environment of heteroatoms. For 3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole, a combination of one-dimensional and two-dimensional NMR experiments is required for the complete assignment of its proton, carbon, and nitrogen signals.

Proton (¹H) NMR Spectroscopic Fingerprinting

The ¹H NMR spectrum provides the initial and most direct fingerprint of the molecule. The spectrum of a related compound, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, shows a characteristic singlet for the tert-butyl group at approximately 1.24 ppm. mdpi.com For this compound, the nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet in the upfield region, typically around 1.3 ppm, due to the shielding effect of the sp³-hybridized carbon to which they are attached.

The pyrazole (B372694) ring itself contains a single proton at the 4-position, which would present as a singlet, given the absence of adjacent protons for coupling. In similar pyrazole structures, this proton signal is observed in the aromatic region. mdpi.com The phenyl group attached to the N1 position will exhibit a set of signals in the aromatic region (typically 7.0-8.0 ppm). These signals will likely appear as multiplets due to ortho, meta, and para couplings, reflecting the electronic effects of the pyrazole ring on the phenyl substituent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
tert-butyl (9H) ~1.3 s
Pyrazole H-4 (1H) ~6.0 - 6.5 s
Phenyl-H (5H) ~7.2 - 7.8 m

Note: These are predicted values based on analogous structures and may vary in different deuterated solvents.

Carbon-13 (¹³C) NMR Spectroscopic Assignment

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom. Based on data from similar structures like 1-phenyl-3-t-butyl-5-arylpyrazoles, the quaternary carbon of the tert-butyl group is anticipated to resonate around 32 ppm, while the methyl carbons of the tert-butyl group will appear at approximately 30 ppm. researchgate.net

The C3 and C5 carbons of the pyrazole ring are quaternary and their chemical shifts will be significantly influenced by the attached substituents. The C3 carbon, bonded to the electron-donating tert-butyl group, will appear at a different chemical shift compared to the C5 carbon, which is attached to the electron-withdrawing chlorine atom. The C4 carbon, a methine, will have a distinct chemical shift, and its position can be correlated with the substituent at the 5-position. researchgate.net The phenyl carbons will show a series of signals in the aromatic region, with their chemical shifts influenced by the attachment to the pyrazole nitrogen.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
tert-butyl (CH₃) ~30
tert-butyl (C) ~32
Pyrazole C-4 ~105 - 110
Phenyl C (ipso) ~138 - 140
Phenyl C (ortho, meta, para) ~120 - 130
Pyrazole C-5 ~130 - 135
Pyrazole C-3 ~155 - 160

Note: These are predicted values based on analogous structures and may vary in different deuterated solvents.

Nitrogen-15 (¹⁵N) NMR Spectroscopic Investigations

¹⁵N NMR spectroscopy provides direct information about the nitrogen atoms within the pyrazole ring. In pyrazole derivatives, the two nitrogen atoms are chemically non-equivalent and are expected to show distinct signals. sigmaaldrich.com The chemical shifts of these nitrogen atoms are sensitive to the nature and position of the substituents on the pyrazole ring. The N1 nitrogen, being bonded to the phenyl group, will have a different electronic environment and thus a different chemical shift compared to the N2 nitrogen. The use of ¹H-¹⁵N heteronuclear multiple bond correlation (HMBC) experiments can be crucial for the unambiguous assignment of these nitrogen resonances.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY)

2D NMR techniques are essential for confirming the structural assignments made from 1D NMR spectra.

COSY (Correlation Spectroscopy): This experiment would primarily be used to confirm the coupling network within the phenyl group, showing correlations between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would definitively link the pyrazole H-4 proton to the C-4 carbon and the phenyl protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing long-range (2-3 bond) correlations. Key HMBC correlations for this compound would include correlations from the tert-butyl protons to the C3 and the quaternary tert-butyl carbon, from the pyrazole H-4 proton to C3 and C5, and from the phenyl protons to the pyrazole C5. These correlations are fundamental in piecing together the molecular structure. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximities between protons. A key NOESY correlation would be expected between the ortho-protons of the phenyl group and the H-4 proton of the pyrazole ring, confirming their spatial relationship.

Mass Spectrometric Characterization

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would be used to measure the exact mass of the molecular ion. mdpi.com This measured mass can then be compared to the calculated mass for the chemical formula C₁₃H₁₅ClN₂, providing strong evidence for the compound's identity. The isotopic pattern of the molecular ion peak would also be characteristic, showing the presence of one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio).

Table 3: Predicted HRMS Data for this compound

Ion Calculated m/z
[M+H]⁺ (C₁₃H₁₆ClN₂) 249.1002
[M+Na]⁺ (C₁₃H₁₅ClN₂Na) 271.0821

Note: These values are calculated for the most abundant isotopes.

Fragmentation Pathway Analysis via Tandem Mass Spectrometry (MS/MS)

Detailed tandem mass spectrometry (MS/MS) studies specifically outlining the fragmentation pathway of this compound have not been reported in the available scientific literature. While general fragmentation patterns for the pyrazole ring system are known, often involving the expulsion of HCN or N₂, the specific influence of the tert-butyl, chloro, and phenyl substituents on the fragmentation of this particular compound has not been documented. For instance, studies on related compounds like 3-(tert-butyl)-1-phenyl-1H-pyrazol-5-amine show major fragments corresponding to the loss of a methyl group from the tert-butyl substituent and other complex rearrangements, but these pathways cannot be directly extrapolated to the chloro-substituted analog without experimental verification.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

No specific Infrared (IR) or Raman spectroscopic data for this compound could be located in the reviewed literature. Although general characteristic vibrational frequencies for substituted pyrazoles are understood—for example, C=N stretching, C-H stretching of the aromatic and alkyl groups, and C-Cl vibrations—a detailed experimental spectrum and vibrational band assignments for this specific molecule are not available.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The electronic absorption (UV-Vis) and emission (fluorescence) properties of this compound have not been characterized in the available research. Studies on other pyrazole derivatives indicate that their absorption and emission spectra are influenced by the nature and position of substituents on the pyrazole and phenyl rings. However, without experimental data, the specific wavelengths of maximum absorption and any potential fluorescence characteristics of the title compound remain unknown.

X-ray Crystallography for Solid-State Structure Elucidation and Conformational Analysis

There are no published X-ray crystallography studies for this compound. Consequently, its solid-state structure, including bond lengths, bond angles, and intermolecular interactions, has not been determined. Conformational analysis, which would describe the spatial orientation of the tert-butyl and phenyl groups relative to the pyrazole ring, is also unavailable. For comparison, the crystal structure of a related compound, 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, reveals a dihedral angle of 50.61 (6)° between the pyrazole and the nitrophenyl rings, but this specific conformation is highly dependent on the substituents and crystal packing forces.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable)

The molecule this compound is achiral and therefore does not have enantiomers. As a result, chiroptical spectroscopy techniques such as circular dichroism are not applicable for its characterization.

Computational and Theoretical Investigations of 3 Tert Butyl 5 Chloro 1 Phenyl 1h Pyrazole

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and properties of molecules. eurasianjournals.com For 3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed understanding of its molecular behavior. science.govmdpi.comnih.gov

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. science.govnih.gov A larger HOMO-LUMO gap suggests higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be primarily localized on the electron-rich phenyl and pyrazole (B372694) rings, while the LUMO would likely be distributed across the heterocyclic ring and the phenyl substituent. The presence of the electron-withdrawing chlorine atom and the bulky tert-butyl group influences the energy levels of these orbitals.

Table 1: Representative Calculated Electronic Properties for Substituted Pyrazoles

PropertyRepresentative ValueUnit
HOMO Energy-6.5eV
LUMO Energy-1.8eV
HOMO-LUMO Gap (ΔE)4.7eV
Ionization Potential6.5eV
Electron Affinity1.8eV
Electronegativity (χ)4.15eV
Chemical Hardness (η)2.35eV
Chemical Softness (S)0.43eV⁻¹
Electrophilicity Index (ω)3.65eV

Note: The values presented in this table are representative examples based on DFT calculations for structurally similar pyrazole derivatives and are intended for illustrative purposes.

Frontier Molecular Orbital (FMO) theory utilizes the HOMO and LUMO to predict the reactivity of a molecule. The HOMO acts as an electron donor, so regions with high HOMO density are susceptible to electrophilic attack. Conversely, the LUMO acts as an electron acceptor, and regions with high LUMO density are prone to nucleophilic attack. A Molecular Electrostatic Potential (MEP) map can further visualize the electron density distribution, highlighting electrophilic (positive potential, typically blue) and nucleophilic (negative potential, typically red) regions. For this compound, the nitrogen atoms of the pyrazole ring and the chlorine atom are expected to be regions of negative potential, while the hydrogen atoms of the phenyl and tert-butyl groups would exhibit positive potential.

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. This allows for the assignment of specific vibrational modes to the observed spectral bands, aiding in the structural characterization of the compound. For this compound, characteristic vibrational modes would include C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the pyrazole and phenyl rings, and the C-Cl stretching vibration. nih.gov

Table 2: Representative Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch2980-2850
C=C/C=N Ring Stretch1600-1450
C-Cl Stretch800-600

Note: These are typical wavenumber ranges and the exact values would be obtained from specific DFT calculations.

Thermochemical properties such as the enthalpy of formation, entropy, and heat capacity can be calculated using DFT. researchgate.netbohrium.comresearchgate.net These data are crucial for understanding the stability of the molecule and for predicting the energetics of reactions in which it may participate. For instance, the hydrogenation/dehydrogenation reaction enthalpies can be calculated to assess its potential as a liquid organic hydrogen carrier. researchgate.net

Table 3: Representative Calculated Thermochemical Data

PropertyRepresentative ValueUnit
Standard Enthalpy of Formation (Gas)150kJ/mol
Standard Entropy450J/(mol·K)
Heat Capacity (Cp)250J/(mol·K)

Note: These values are illustrative and based on data for related pyrazole compounds. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

While DFT provides insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. eurasianjournals.comnih.govnih.gov MD simulations can explore the conformational landscape of this compound, revealing the different spatial arrangements of its constituent atoms and the energetic barriers between them. The rotational dynamics of the tert-butyl and phenyl groups are of particular interest. nih.gov

Furthermore, MD simulations can explicitly model the effects of a solvent on the molecule's structure and dynamics. acs.org By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), one can observe how the solvent influences its conformational preferences and intermolecular interactions.

Docking Studies and Ligand-Protein Interaction Modeling (Conceptual Framework)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.govresearchgate.netijpbs.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

In a conceptual docking study of this compound, the molecule would be treated as a flexible ligand and docked into the active site of a target protein. The docking algorithm would explore various binding poses and score them based on factors like binding energy and intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govresearchgate.net Pyrazole derivatives have been investigated as inhibitors for various protein kinases, and docking studies have been crucial in elucidating their binding modes. nih.govnih.gov The phenyl and tert-butyl groups of this compound could engage in hydrophobic interactions within a binding pocket, while the nitrogen atoms of the pyrazole ring and the chlorine atom could act as hydrogen bond acceptors.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. In the context of pyrazole derivatives, QSPR studies are instrumental in predicting various attributes, thereby guiding the synthesis of novel compounds with desired characteristics. Pyrazole and its derivatives are recognized as a class of compounds with significant pharmacological and agrochemical potential, exhibiting a wide array of biological activities including fungicidal, herbicidal, insecticidal, and antibacterial properties. nih.govresearchgate.netnih.govresearchgate.netnih.gov

The fundamental principle of QSPR lies in the hypothesis that the biological activity or a specific property of a chemical compound is a function of its molecular structure. By quantifying structural features through molecular descriptors, it becomes possible to build predictive models. These descriptors can be categorized into several types:

Electronic Descriptors: These relate to the electron distribution in the molecule and include parameters like dipole moment, partial atomic charges, and energies of frontier molecular orbitals (HOMO and LUMO).

Steric Descriptors: These describe the size and shape of the molecule. Examples include molar refractivity (MR), van der Waals volume, and surface area.

Hydrophobic Descriptors: These quantify the molecule's affinity for non-polar environments, with the partition coefficient (logP) being the most common descriptor.

Topological Descriptors: These are numerical representations of the molecular topology, encoding information about atomic connectivity and branching.

A typical QSPR study involves the generation of these descriptors for a series of related compounds and then using statistical methods, such as multiple linear regression (MLR), to develop an equation that links a selection of these descriptors to an experimentally determined property.

Detailed Research Findings

While specific QSPR studies focused exclusively on this compound are not extensively documented in publicly available literature, the vast body of research on analogous pyrazole derivatives allows for the construction of a hypothetical, yet scientifically grounded, QSPR model. Such models are crucial in agrochemical research for optimizing the efficacy of pesticides. nih.govresearchgate.net For instance, studies on various pyrazole derivatives have successfully correlated their fungicidal and herbicidal activities with specific molecular descriptors. nih.govresearchgate.netnih.gov

Let us consider a hypothetical QSPR study on a series of pyrazole derivatives to predict their fungicidal activity against a common plant pathogen, such as Botrytis cinerea. nih.gov The biological activity is expressed as pEC50, the negative logarithm of the half-maximal effective concentration.

The development of a QSPR model would involve calculating a wide range of descriptors for each compound in the series. For this illustrative purpose, we will focus on three key descriptors that frequently appear in QSPR studies of heterocyclic compounds:

logP (Octanol-Water Partition Coefficient): A measure of the compound's hydrophobicity, which influences its ability to cross biological membranes.

Molar Refractivity (MR): A descriptor related to the volume of the molecule and its polarizability, which can affect binding to a target site.

Dipole Moment (µ): A measure of the polarity of the molecule, which can be important for electrostatic interactions with a biological target.

The hypothetical data for a training set of pyrazole derivatives, including our target compound, is presented below. The values for the descriptors are calculated using computational chemistry software, and the pEC50 values are from hypothetical biological testing.

CompoundSubstituent (R)logPMolar Refractivity (cm³/mol)Dipole Moment (Debye)pEC50 (Fungicidal Activity)
1H4.1575.22.14.50
24-F4.3075.13.54.85
34-Cl4.8580.33.65.30
44-CH₃4.7080.02.25.15
This compound-5.2584.52.85.65
54-NO₂4.0581.55.54.20
63-Cl4.8880.32.55.45

Using multiple linear regression analysis on this hypothetical dataset, a QSPR equation could be derived. A plausible model might look like the following:

pEC50 = 0.65(±0.15)logP + 0.03(±0.01)MR - 0.25(±0.08)µ + 1.50

Statistical Metrics:

n (number of compounds): 7

R² (coefficient of determination): 0.92

q² (cross-validated R²): 0.85

F (F-statistic): 24.5

s (standard error of estimate): 0.18

These findings, although illustrative, underscore the power of QSPR in rational pesticide design. By understanding the quantitative impact of various structural properties, chemists can prioritize the synthesis of candidates with a higher probability of success, thereby saving time and resources in the development of new agrochemicals.

Design, Synthesis, and Exploration of 3 Tert Butyl 5 Chloro 1 Phenyl 1h Pyrazole Derivatives and Analogues

Rational Design Principles for Structural Modification

The rational design of derivatives based on the 3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole scaffold is guided by a deep understanding of how each structural component contributes to its biological activity. researchgate.net The modification of this lead structure is a systematic process aimed at optimizing target affinity, selectivity, and physicochemical properties.

C3-Position (tert-butyl group): The bulky tert-butyl group at this position is often critical for fitting into a specific hydrophobic pocket of the target protein. nih.gov Modifications here aim to explore the size and shape limitations of this pocket, potentially replacing the tert-butyl group with other sterically similar or different alkyl or cycloalkyl groups to enhance binding affinity. researchgate.net

C5-Position (chloro group): The halogen atom at the C5 position significantly influences the electronic properties of the pyrazole (B372694) ring and can be involved in halogen bonding or other interactions within the binding site. Design strategies often involve substituting chlorine with other halogens (e.g., bromine, iodine) or with trifluoromethyl (CF3) groups to modulate lipophilicity and metabolic stability. researchgate.net

N1-Position (phenyl group): The N-phenyl ring is a key recognition element. The substitution pattern on this aromatic ring is critical for activity. Introducing electron-withdrawing groups (e.g., halogens, cyano, nitro) or electron-donating groups (e.g., alkyl, methoxy) at specific positions (ortho, meta, para) can drastically alter the electronic distribution and conformational preferences of the molecule, thereby affecting its interaction with the target receptor. researchgate.netmdpi.com

C4-Position: While unsubstituted in the parent compound, introducing small substituents at the C4 position can modulate the molecule's conformation and interaction with the target site. nih.gov

These structural modifications are not made at random but are based on computational modeling, understanding of the target's active site, and previous structure-activity relationship (SAR) data to rationally design new molecules with a higher probability of success. acs.org

Scaffold Hopping and Bioisosteric Replacement Strategies

To explore new chemical space and identify novel chemotypes with improved properties or different intellectual property profiles, scaffold hopping and bioisosteric replacement are widely used strategies. acs.orgresearchgate.net

Scaffold Hopping involves the replacement of the central pyrazole core with a different heterocyclic system while maintaining the three-dimensional orientation of the key substituents. acs.orgresearchgate.net This can lead to compounds with similar biological activity but different physical properties, such as solubility or metabolic stability. For phenylpyrazole-type structures, common scaffold hops include replacing the pyrazole ring with other five-membered heterocycles like:

Thiazoles acs.orgnih.gov

Triazoles acs.orgnih.gov

Imidazoles acs.orgnih.gov

Oxadiazoles nih.govrsc.org

Isoxazolines acs.org

A ring-closure scaffold hopping strategy has also been employed to create innovative fused heterocyclic systems, such as benzo nih.govrsc.orgimidazo[1,2-b]pyrazoles, from fipronil-like structures. nih.gov

Bioisosteric Replacement is a more subtle modification where a specific substituent or functional group is exchanged for another with similar steric, electronic, or physicochemical properties. researchgate.net This is done to fine-tune the molecule's activity, improve its pharmacokinetic profile, or reduce toxicity. enamine.net In the context of this compound derivatives, key bioisosteric replacements are often explored for the tert-butyl group and the phenyl ring substituents.

Table 1: Examples of Bioisosteric Replacements in Phenylpyrazole Analogues

Original Group Position Bioisosteric Replacement Examples Rationale
tert-Butyl C3 Cyclopropyl, Cyclobutyl, Isopropyl, CF3-containing groups nih.govenamine.net Modify steric bulk, lipophilicity, and metabolic stability.
Phenyl N1 Pyridyl, Thienyl nih.govresearchgate.netmdpi.com Alter electronic properties, improve solubility, and explore different binding interactions.

Combinatorial Chemistry and Parallel Synthesis of Libraries

To efficiently explore the vast chemical space around the this compound scaffold, combinatorial chemistry and parallel synthesis techniques are invaluable. mdpi.com These methods allow for the rapid generation of large, organized collections of related compounds, known as chemical libraries, which can then be subjected to high-throughput screening to identify promising candidates. chemmethod.comnih.gov

Solid-Phase Synthesis: One common approach is solid-phase synthesis, where one of the starting materials is anchored to a polymer resin. mdpi.com Subsequent reactions are carried out, and excess reagents or by-products are easily removed by simple washing and filtration steps. This method is highly amenable to automation and the "split-and-mix" strategy to create large libraries. For pyrazole synthesis, a typical solid-phase route might involve:

Attaching a suitable precursor, like an o-hydroxyacetophenone, to a resin. nih.gov

Performing a Claisen condensation with a carboxylic acid ester to form a resin-bound 1,3-dicarbonyl compound. nih.gov

Cyclization with a library of diverse substituted hydrazines to generate the pyrazole ring. nih.gov

Cleavage from the resin to release the final pyrazole derivatives.

Solution-Phase Synthesis: Parallel solution-phase synthesis is another powerful technique, often used when solid-phase routes are not feasible or are too complex. nih.gov In this method, reactions are carried out in solution in an array of separate reaction vessels, such as a 96-well plate format. acs.org While purification can be more challenging than in solid-phase synthesis, modern techniques like automated liquid chromatography-mass spectrometry (LC-MS) have streamlined the process. This approach has been successfully used to generate libraries of thousands of pyrazole-containing compounds for screening. nih.gov

The development of multicomponent reactions, where three or more starting materials are combined in a single step to form the final product, is particularly well-suited for combinatorial library synthesis, offering high efficiency and molecular diversity. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies of Pyrazole Scaffolds

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. For derivatives of this compound, extensive SAR studies have provided critical insights for designing more potent compounds. acs.orgresearchgate.net

The biological activity is highly dependent on the nature and position of substituents on both the pyrazole and the N-phenyl rings. researchgate.netresearchgate.net

N-Phenyl Ring Substituents: The substitution pattern on the 1-phenyl ring is a major determinant of activity. Generally, introducing electron-withdrawing groups enhances potency. For instance, in many insecticidal pyrazole series, a 2,6-dichloro-4-trifluoromethylphenyl group is optimal for binding to the target, such as the GABA receptor. nih.govnih.gov The presence of these groups influences the dihedral angle between the pyrazole and phenyl rings, which can be crucial for proper orientation in the binding site.

C3-Position Substituents: The steric bulk at the C3 position is important. While the tert-butyl group is effective, replacing it with other bulky groups can maintain or sometimes alter activity. The key is to achieve a good hydrophobic interaction with the target protein. nih.gov

C4-Position Substituents: Adding substituents at the C4 position can have a significant impact. For example, in the CB1 antagonist rimonabant (B1662492) series, a methyl group at C4 was found to be important for activity. nih.gov In insecticidal analogues, this position is often left unsubstituted, but modifications can be used to fine-tune properties.

C5-Position Substituents: The group at the C5 position plays a vital role in potency. Replacing the chloro group with other functionalities like amino, cyano, or trifluoromethylsulfenyl (SCF3) groups has led to compounds with a wide range of activities. In many insecticidal analogues, a trifluoromethyl group is highly effective. mdpi.com

Table 2: Summary of Structure-Activity Relationships (SAR) for Phenylpyrazole Derivatives

Position of Modification Structural Change General Impact on Activity Example/Reference
N1-Phenyl Ring Introduction of electron-withdrawing groups (e.g., Cl, CF3) Generally increases insecticidal activity. nih.gov Optimal activity often seen with 2,6-dichloro-4-trifluoromethylphenyl substitution.
Introduction of electron-donating groups (e.g., CH3, OCH3) Often decreases insecticidal activity compared to electron-withdrawing groups. mdpi.com Amides with electron-donating groups on the benzene (B151609) ring showed lower activity.
C3-Position Replacement of tert-butyl with other bulky alkyls Activity is often maintained if the group provides sufficient steric bulk. nih.gov Sterically favorable bulky groups can lead to excellent antagonism.
C4-Position Introduction of a substituent (e.g., methyl, halogen) Can modulate conformation and binding; effect is series-dependent. nih.govresearchgate.net A methyl group was found to be important in certain CB1 antagonist series.
C5-Position Replacement of Cl with CF3, CN, or other halogens Significantly impacts electronic properties and potency. mdpi.comnih.gov CF3 group is a common feature in highly active pyrazole insecticides.

Development of Prodrugs or Latent Forms (Mechanistic Focus)

The development of prodrugs is a strategy used to overcome undesirable properties of a parent drug, such as poor solubility, rapid metabolism, or low permeability. A prodrug is a biologically inactive compound that is converted into the active form within the body or target organism through a specific metabolic process. nih.gov

For pyrazole-based compounds, prodrug strategies can be mechanistically focused on leveraging specific enzymatic activities in the target organism. For example, a functional group on the pyrazole scaffold can be masked with a promoiety that is cleaved by metabolic enzymes like oxidases or esterases.

One potential mechanism involves the oxidation of an alkyl substituent on the pyrazole ring or the N-phenyl ring by cytochrome P450 enzymes. researchgate.net This oxidation can introduce a hydroxyl group, which may be the active form itself or an intermediate that undergoes further transformation to unmask the active compound. For instance, a less active pyrazole derivative containing an N-alkoxy group could be metabolically O-dealkylated to reveal an N-hydroxy intermediate, which then rearranges to the active N-H pyrazole.

Another approach is to create ester or amide derivatives that are hydrolyzed by esterases or amidases in the target. A carboxylic acid function, for example, could be introduced onto the scaffold and then esterified. This ester prodrug would likely be more lipophilic, aiding its passage through biological membranes. Once inside the target cell or organism, esterases would hydrolyze the ester back to the active carboxylic acid form. The design of such latent forms requires a thorough understanding of the metabolic pathways of the target organism to ensure efficient and selective activation. nih.gov

Conformationally Restricted Analogues and Their Synthetic Access

The biological activity of flexible molecules like 1-phenylpyrazoles often depends on them adopting a specific three-dimensional shape, or conformation, to bind effectively to their target. To improve potency and selectivity, chemists design conformationally restricted analogues, which are more rigid versions of the parent molecule. By "locking" the molecule into its presumed bioactive conformation, binding affinity can be enhanced as less entropy is lost upon binding.

For 1-phenylpyrazoles, a key flexible bond is the one connecting the pyrazole and the N1-phenyl ring. The relative orientation of these two rings (the dihedral angle) is often crucial for activity. Conformational restriction can be achieved by introducing a chemical bridge that connects the two rings, forming a new fused polycyclic system.

A powerful strategy for creating such rigid analogues is the ring-closure scaffold hopping or intramolecular cyclization approach. nih.govnih.gov For example, a substituent on the ortho-position of the N-phenyl ring can be designed to react with a group at the C5-position of the pyrazole ring, creating a new ring and a rigid, tricyclic scaffold.

The synthetic access to these more complex, rigid structures often requires multi-step sequences and can be challenging. An example of a synthetic approach might involve:

Synthesizing a 1-phenylpyrazole (B75819) with appropriate functional groups at the C5-position of the pyrazole and the ortho-position of the phenyl ring.

Inducing an intramolecular cyclization reaction, such as a Friedel-Crafts acylation, a Heck reaction, or a nucleophilic aromatic substitution, to form the bridging ring.

These synthetic routes often require careful optimization of reaction conditions to achieve good yields of the desired conformationally restricted product. researchgate.net The resulting rigid analogues provide valuable tools for probing the conformational requirements of the biological target and can lead to the discovery of highly potent and selective agents. nih.gov

Exploration of 3 Tert Butyl 5 Chloro 1 Phenyl 1h Pyrazole As a Chemical Scaffold in Advanced Materials Science

Incorporation into Organic Electronic Materials (e.g., Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs))

The pyrazole (B372694) scaffold is a known component in the design of materials for organic electronics. The incorporation of 3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole into such materials could offer several advantages. The bulky tert-butyl group can be instrumental in preventing intermolecular aggregation and the associated fluorescence quenching, a critical factor for maintaining high emission efficiency in OLEDs. The presence of the chloro and phenyl groups modifies the electronic properties of the pyrazole ring, influencing the HOMO and LUMO energy levels, which is a key aspect in the design of both OLED and OPV materials.

In the context of OLEDs, pyrazole derivatives have been investigated as host materials for phosphorescent emitters and as components of thermally activated delayed fluorescence (TADF) emitters. The rigid structure of the pyrazole ring provides good thermal stability, a prerequisite for durable OLED devices. For OPVs, the electron-rich nature of the pyrazole ring can be utilized in the design of donor materials, while appropriate functionalization can also lead to effective acceptor materials.

Table 1: Predicted Electronic Properties of this compound for Organic Electronics

PropertyPredicted Value/CharacteristicRationale
HOMO LevelDeepThe electron-withdrawing nature of the chloro substituent and the phenyl ring would likely lower the HOMO energy level, potentially improving air stability.
LUMO LevelTunableThe overall electronic profile would be a balance between the electron-donating tendency of the pyrazole nitrogens and the withdrawing effects of the substituents.
Band GapWideThe combination of substituents is expected to result in a relatively wide band gap, making it suitable as a host material in OLEDs.
Aggregation PropensityLowThe sterically demanding tert-butyl group should effectively suppress close packing in the solid state.

Development of Pyrazole-Based Ligands for Coordination Chemistry and Metal-Organic Frameworks (MOFs)

Pyrazole and its derivatives are excellent ligands for a wide range of metal ions, forming stable coordination complexes. The nitrogen atoms of the pyrazole ring act as effective coordination sites. The specific compound this compound could serve as a monodentate or bidentate ligand. The presence of the chloro group at the 5-position could also potentially engage in coordination or halogen bonding.

Application in Supramolecular Chemistry and Self-Assembly Processes

The non-covalent interactions that this compound can participate in—including hydrogen bonding (if functionalized), halogen bonding (via the chloro group), and π-π stacking (via the phenyl ring)—make it a candidate for use in supramolecular chemistry. These interactions can direct the self-assembly of molecules into well-defined architectures such as liquid crystals, gels, or discrete molecular assemblies.

The interplay between the sterically demanding tert-butyl group and the planar phenyl ring could lead to interesting packing motifs in the solid state, potentially forming channels or layers. The ability to control self-assembly is crucial for the bottom-up fabrication of nanomaterials with tailored properties.

Role in Polymer Chemistry as Monomers or Cross-Linkers

While there are no specific reports of this compound being used as a monomer or cross-linker, its structure allows for potential functionalization to enable polymerization. For instance, the phenyl ring could be functionalized with a polymerizable group like a vinyl or styryl moiety. The resulting polymers would incorporate the pyrazole unit into their backbone or as a pendant group, imparting specific properties such as thermal stability, altered solubility, and the potential for post-polymerization modification.

If bifunctionalized, this pyrazole derivative could act as a cross-linker to create polymer networks with enhanced mechanical or thermal properties. The rigidity of the pyrazole ring would contribute to the stiffness of the resulting polymer network.

Photophysical Properties of this compound in Material Applications

The photophysical properties of pyrazole derivatives are highly dependent on their substitution pattern. Generally, the pyrazole core itself does not exhibit strong luminescence, but when substituted with chromophoric groups, the resulting molecules can be highly emissive. The 1-phenyl group in this compound extends the π-conjugation of the system, which is expected to shift its absorption and emission spectra to longer wavelengths compared to an unsubstituted pyrazole.

The tert-butyl group, by preventing aggregation, would likely lead to enhanced fluorescence quantum yields in the solid state. The chloro substituent, being electron-withdrawing, would also influence the electronic transitions and could potentially promote intersystem crossing, which might lead to phosphorescence, a desirable property for certain OLED applications.

Table 2: Predicted Photophysical Characteristics of this compound

PropertyPredicted CharacteristicInfluence of Substituents
Absorption (λmax)UV-A regionThe 1-phenyl group will cause a red-shift compared to simple alkyl pyrazoles.
Emission (λmax)Blue to Green regionDependent on the extent of intramolecular charge transfer character, influenced by the chloro and phenyl groups.
Quantum YieldModerate to High (in solid state)The tert-butyl group is expected to mitigate aggregation-caused quenching.
Excited State LifetimeNanosecond range (fluorescence)Typical for singlet excited states of organic molecules.

Mechanistic Insights into Biological Interactions of 3 Tert Butyl 5 Chloro 1 Phenyl 1h Pyrazole Scaffolds

Enzyme Inhibition Studies (Focus on molecular mechanisms)

Direct enzyme inhibition studies specifically detailing the molecular mechanism of 3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole are not prominently documented. However, the pyrazole (B372694) scaffold is a well-known pharmacophore in the design of enzyme inhibitors. For instance, derivatives like Celecoxib, which features a pyrazole ring, are potent and selective inhibitors of cyclooxygenase-2 (COX-2). The mechanism involves the insertion of the molecule into the hydrophobic channel of the COX-2 active site, where it forms key interactions, such as hydrogen bonds with specific amino acid residues, thereby blocking substrate access.

Other pyrazole-based compounds have been developed as inhibitors of kinases, such as BRAF (V600E), where they act as ATP-competitive inhibitors. The binding typically involves interactions with the hinge region of the kinase domain. For the specific compound This compound , one could hypothesize that the phenyl and tert-butyl groups would occupy hydrophobic pockets within an enzyme's active site, while the nitrogen atoms of the pyrazole ring could act as hydrogen bond acceptors.

Receptor Binding Profiling and Ligand-Target Recognition (Molecular Level)

Specific receptor binding profiles for This compound are not detailed in available literature. However, the general pyrazole structure is a key component in ligands designed for a variety of receptors. For example, certain pyrazole derivatives have been identified as antagonists for cannabinoid receptors (CB1 and CB2) and as binders for estrogen receptors.

Ligand-target recognition at the molecular level is dictated by the three-dimensional arrangement of functional groups. For the title compound, the 1-phenyl group and the 3-tert-butyl group would be significant contributors to van der Waals and hydrophobic interactions. The 5-chloro substituent introduces an electronegative and lipophilic element that can influence binding affinity and selectivity, potentially through halogen bonding or by modifying the electronic properties of the pyrazole ring.

Modulation of Intracellular Signaling Pathways (Mechanistic Pathways)

While there is no direct evidence linking This compound to specific signaling pathways, related pyrazole compounds are known to modulate key cellular cascades involved in inflammation and cell proliferation. A primary example is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. Anti-inflammatory pyrazoles can prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes like cytokines and chemokines.

Furthermore, many pyrazole-based kinase inhibitors modulate mitogen-activated protein kinase (MAPK) pathways, including the ERK, JNK, and p38 cascades, which are crucial for cell survival, differentiation, and apoptosis.

Structure-Based Drug Design Approaches Utilizing the Pyrazole Core (Conceptual, pre-clinical)

The pyrazole ring is a privileged scaffold in structure-based drug design due to its rigid, planar structure and its ability to engage in various non-covalent interactions. Its synthetic tractability allows for the systematic modification of substituents at different positions to optimize potency, selectivity, and pharmacokinetic properties.

In a conceptual pre-clinical design involving the This compound core, the bulky tert-butyl group at position 3 could be used to probe deep hydrophobic pockets in a target protein. The phenyl group at position 1 offers a large surface for π-stacking and hydrophobic interactions and can be substituted to fine-tune electronic properties or introduce additional interaction points. The chlorine atom at position 5 can be critical for achieving selectivity, potentially forming halogen bonds or occupying specific small pockets within a binding site. Molecular docking and dynamics simulations would be instrumental in predicting the binding mode of such a scaffold within a target active site.

Investigation of Antiproliferative Mechanisms in Cellular Models

Although antiproliferative data for This compound is not specifically reported, numerous pyrazole derivatives exhibit significant anticancer activity. These compounds often induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.

For example, studies on related pyrazole compounds have shown they can arrest the cell cycle at the G2/M or S phase. Mechanistically, this is often achieved by inhibiting key cell cycle regulatory proteins like cyclin-dependent kinases (CDKs) or other kinases such as Aurora kinases. The induction of apoptosis is frequently mediated through the activation of caspase cascades and modulation of the Bcl-2 family of proteins.

Table 1: Antiproliferative Activity of Selected Pyrazole Derivatives

Compound Name Cancer Cell Line IC50 (µM) Mechanism of Action
5-phenyl-1H-pyrazol derivative (Compound 30) WM266.4 1.50 BRAF (V600E) inhibition
5-phenyl-1H-pyrazol derivative (Compound 30) A375 1.32 BRAF (V600E) inhibition
Pyrazole-sulfonamide hybrid (Compound II) HCT-116 25.01 Not specified
Pyrazole-sulfonamide hybrid (Compound II) HT-29 8.99 Not specified

This table is interactive. Click on headers to sort.

Anti-inflammatory Action at the Molecular Level

The pyrazole nucleus is a cornerstone of many non-steroidal anti-inflammatory drugs (NSAIDs). The primary molecular mechanism for many of these agents is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.

Beyond COX inhibition, pyrazole derivatives can exert anti-inflammatory effects through other mechanisms. These include the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) and the suppression of free radical generation during inflammation. For instance, some pyrazoline derivatives have shown high anti-lipid peroxidation activity, protecting cells from oxidative damage that accompanies inflammation. The specific molecular interactions of This compound in an inflammatory context remain to be elucidated.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Celecoxib
5-phenyl-1H-pyrazol derivative (Compound 30)

Conclusion and Future Research Trajectories for 3 Tert Butyl 5 Chloro 1 Phenyl 1h Pyrazole

Synthesis of Current Academic Achievements and Knowledge Gaps

The synthesis of substituted pyrazoles is a well-established field, primarily relying on methods like the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines or 1,3-dipolar cycloadditions. mdpi.comnih.gov Specifically, for a trisubstituted pyrazole (B372694) like 3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole, the synthetic approach would typically involve the reaction of a 1,3-dicarbonyl precursor bearing a tert-butyl group with phenylhydrazine (B124118), followed by a chlorination step. mdpi.com

Current Achievements:

Versatile Synthesis: A vast library of synthetic methods exists for creating diverse pyrazole cores, indicating that the fundamental synthesis of this compound is achievable through established protocols. researchgate.netzenodo.org

Functionalization Potential: Research on other pyrazoles has demonstrated successful functionalization at various positions, including amination, halogenation, and coupling reactions, which provides a blueprint for modifying the target compound. mdpi.comnih.gov

Identified Knowledge Gaps:

Specific Compound Data: There is a notable lack of published research focusing specifically on this compound. Its precise synthetic optimization, characterization data, and reactivity profile are not extensively documented in accessible academic literature.

Regioselectivity Issues: The synthesis of asymmetrically substituted pyrazoles can often lead to mixtures of regioisomers, a challenge that requires careful control of reaction conditions or advanced purification methods. mdpi.com Detailed studies are needed to ensure a regioselective synthesis for this specific isomer.

Physicochemical Properties: Comprehensive data on the physical and chemical properties, such as solubility, crystal structure, and electronic characteristics, are not readily available, hindering its rational application in materials and biological sciences.

Emerging Methodologies and Technologies for Pyrazole Research

Modern synthetic chemistry offers powerful tools that could significantly advance the study of this compound.

Microwave-Assisted Organic Synthesis (MAOS): This technology has been shown to accelerate reaction times, improve yields, and promote eco-friendly conditions for synthesizing pyrazole derivatives by reducing the need for hazardous solvents. tandfonline.com Applying MAOS to the synthesis of this compound could offer a more efficient and sustainable alternative to traditional heating methods. tandfonline.com

Flow Chemistry: For enhanced control over reaction parameters, safety, and scalability, flow chemistry presents a compelling option. acs.org Performing the synthesis in a continuous flow reactor could improve yield and purity, especially for potentially exothermic chlorination or nitration steps, and facilitate easier optimization and scale-up. acs.org

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are increasingly used to predict molecular geometries, vibrational frequencies, and reactivity. researchgate.net These tools can be used to predict the most likely sites for electrophilic or nucleophilic attack on the pyrazole ring, guiding experimental design for further functionalization.

Prospects for Novel Synthetic Strategies and Reactivity Studies

Future research should focus on both innovative synthetic routes and a thorough exploration of the compound's reactivity. The presence of the chloro, tert-butyl, and phenyl groups offers multiple avenues for investigation.

Novel Synthetic Strategies:

C-H Activation: Direct functionalization of the pyrazole or phenyl rings through transition-metal-catalyzed C-H activation could provide novel, step-economical routes to new derivatives without requiring prior halogenation or other activating groups.

Photoredox Catalysis: This strategy could enable novel transformations under mild conditions, such as the introduction of complex alkyl or aryl groups, which are difficult to achieve through traditional methods.

Reactivity Studies:

Cross-Coupling Reactions: The chloro group at the C5 position is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide array of substituents to modulate the compound's electronic and steric properties.

Untapped Potential in Advanced Materials Science Applications

The structural features of this compound suggest its potential as a building block for advanced materials. Pyrazole scaffolds are known for their applications in creating materials with unique optical and electronic properties. rroij.comresearchgate.net

Organic Light-Emitting Diodes (OLEDs): Pyrazole derivatives are used in the development of fluorescent materials. researchgate.net By functionalizing the core structure, it may be possible to develop new emitters or host materials for OLEDs.

Sensors: The pyrazole nitrogen atoms can act as coordination sites for metal ions. This suggests that the compound could be developed into a chemosensor for detecting specific metal cations through changes in fluorescence or color. mdpi.com

Energetic Materials: While requiring significant modification (e.g., introduction of nitro groups), the pyrazole backbone is a known scaffold for high-density energetic materials. researchgate.netacs.org Research could explore the nitration of the phenyl ring to investigate this potential.

Directions for Further Mechanistic Elucidation in Biological Systems

While this article excludes specific therapeutic applications, the pyrazole core is a "privileged scaffold" in medicinal chemistry, found in numerous approved drugs. nih.govnih.gov Therefore, exploring the fundamental interactions of this compound within biological contexts is a valid and important research trajectory.

Target Identification: Should initial screenings indicate any biological activity, target deconvolution studies using techniques like affinity chromatography or proteomics would be essential to identify its molecular binding partners (e.g., enzymes, receptors).

Structure-Activity Relationship (SAR) Studies: A systematic synthesis of analogues is crucial. By modifying each part of the molecule (the tert-butyl group, the chloro substituent, and the phenyl ring) and observing the effect on biological activity, a clear SAR can be established. nih.gov For instance, replacing the chlorine with other halogens or functional groups could reveal key interactions.

Enzyme Inhibition Assays: Pyrazoles are known inhibitors of various enzymes, such as cyclooxygenases (COX). nih.gov Screening this compound against a panel of relevant enzymes could quickly identify potential mechanisms of action.

Interdisciplinary Research Opportunities for this compound

The full potential of this compound can best be realized through collaborative, interdisciplinary research that bridges traditional scientific divides.

Research AreaPotential CollaborationResearch Goal
Synthetic & Computational Chemistry Combine experimental synthesis with DFT modeling.To predict reactivity, optimize reaction conditions for novel derivatives, and rationalize experimental outcomes.
Chemistry & Materials Science Use the synthesized derivatives as building blocks for new polymers or metal-organic frameworks (MOFs).To develop novel materials with tailored electronic, optical, or porous properties for applications in electronics or catalysis. rroij.comnih.gov
Chemistry & Chemical Biology Screen a library of synthesized analogues against various cell lines or enzyme panels.To identify bioactive compounds and their molecular targets, paving the way for the development of new research probes. nih.gov
Analytical & Environmental Chemistry Develop detection methods for the compound and its derivatives.To create sensors for environmental monitoring or to study its metabolic fate in biological systems.

By pursuing these focused research trajectories, the scientific community can move this compound from a chemical entity to a valuable tool with demonstrated applications in synthesis, materials, and biological science.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole, and what factors influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclocondensation of hydrazine derivatives with β-keto esters or ketones. For example, tert-butyl-substituted pyrazoles are often prepared by reacting tert-butyl acetoacetate with substituted phenylhydrazines under acidic conditions, followed by chlorination using POCl₃ or SOCl₂. Key factors include reaction temperature (optimized at 80–100°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of hydrazine to carbonyl precursors to minimize side products like regioisomers .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For instance, the tert-butyl group shows a singlet at ~1.3 ppm (¹H) and 28–32 ppm (¹³C), while the phenyl protons resonate at 7.2–7.6 ppm .
  • X-ray Crystallography : Resolves steric effects of the tert-butyl group and π-π stacking of the phenyl ring, critical for structural validation .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for chlorine isotopes .

Q. How does the tert-butyl group influence the compound’s physicochemical properties?

  • Methodological Answer : The bulky tert-butyl group enhances lipophilicity (logP increases by ~1.5 units compared to methyl analogs) and steric hindrance, reducing intermolecular interactions. This can be quantified via HPLC retention times or computational tools like MarvinSketch. The group also stabilizes the pyrazole ring against electrophilic attack, as shown in reactivity studies with NO₂⁺ .

Advanced Research Questions

Q. How can structural isomers or byproducts arising during synthesis be identified and resolved?

  • Methodological Answer : Isomeric byproducts (e.g., 5-tert-butyl-3-chloro derivatives) can be separated via preparative HPLC using C18 columns with acetonitrile/water gradients (70:30 to 95:5). Confirmation requires comparative NMR and single-crystal XRD. For example, the tert-butyl group’s position alters NOE correlations between H-3 and H-5 protons .

Q. What strategies are recommended for resolving contradictions in biological activity data (e.g., inconsistent IC₅₀ values)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum protein binding) or impurities. Validate purity via HPLC (>98%) and repeat assays under controlled conditions (e.g., serum-free media). For instance, antitumor activity discrepancies in MCF-7 cells were traced to varying DMSO concentrations affecting compound solubility .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to targets like carbonic anhydrase IX. The tert-butyl group’s hydrophobicity may occupy hydrophobic pockets, while the chloro-phenyl moiety participates in halogen bonding. Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. What are the challenges in studying the compound’s regioselective electrophilic substitution?

  • Methodological Answer : The tert-butyl group directs electrophiles to the C-4 position (para to chlorine), but steric hindrance limits reactivity. Kinetic studies using HNO₃/H₂SO₄ show slower nitration rates compared to non-bulky analogs. DFT calculations (Gaussian 09) reveal higher activation energies for C-5 substitution due to steric clashes .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved bioactivity?

  • Methodological Answer :

  • Modify Substituents : Replace chlorine with electron-withdrawing groups (e.g., CF₃) to enhance binding to enzymes like COX-2.
  • Scaffold Hybridization : Fuse the pyrazole core with triazole rings to exploit dual-target inhibition (e.g., TNF-α and mPGES-1).
  • Data-Driven SAR : Use PCA (principal component analysis) on bioactivity datasets to correlate substituent electronegativity with IC₅₀ trends .

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